molecular formula C17H20N2OS B15150987 2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol

2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol

Cat. No.: B15150987
M. Wt: 300.4 g/mol
InChI Key: INHLHMFJYFWYSA-UHFFFAOYSA-N
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Description

2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the 1,3,4-thiadiazole ring in its structure adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL typically involves a multi-step process. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction forms the 1,3,4-thiadiazole ring, which is then further reacted with various reagents to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. For instance, the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction has been reported to be effective . This method offers advantages such as high yield, mild reaction conditions, and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide . Reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) and catalysts such as phosphorus oxychloride (POCl3).

Major Products

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as SARS-CoV-2 main protease (Mpro), which is crucial for viral replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL apart is its unique combination of a spiro linkage with a tricyclic structure and a phenol group. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

2-spiro[3H-1,3,4-thiadiazole-2,8'-tricyclo[5.2.1.02,6]decane]-5-ylphenol

InChI

InChI=1S/C17H20N2OS/c20-15-7-2-1-4-13(15)16-18-19-17(21-16)9-10-8-14(17)12-6-3-5-11(10)12/h1-2,4,7,10-12,14,19-20H,3,5-6,8-9H2

InChI Key

INHLHMFJYFWYSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2CC34NN=C(S4)C5=CC=CC=C5O

Origin of Product

United States

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